molecular formula C7H12N2O B15207287 1-(2-Iminopyrrolidin-1-yl)propan-2-one

1-(2-Iminopyrrolidin-1-yl)propan-2-one

Cat. No.: B15207287
M. Wt: 140.18 g/mol
InChI Key: JYILGTSFTGGBDU-UHFFFAOYSA-N
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Description

1-(2-Iminopyrrolidin-1-yl)propan-2-one is a chemical compound with a unique structure that includes a pyrrolidine ring and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iminopyrrolidin-1-yl)propan-2-one typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with an aldehyde or ketone in the presence of an acid catalyst to form the imine intermediate, which is then further reacted to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iminopyrrolidin-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Iminopyrrolidin-1-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Iminopyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)propan-2-one: A compound with a similar structure but with a pyridine ring instead of a pyrrolidine ring.

    2-Acetylpyridine: Another related compound with a pyridine ring and an acetyl group.

Uniqueness

1-(2-Iminopyrrolidin-1-yl)propan-2-one is unique due to the presence of both the pyrrolidine ring and the imine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(2-iminopyrrolidin-1-yl)propan-2-one

InChI

InChI=1S/C7H12N2O/c1-6(10)5-9-4-2-3-7(9)8/h8H,2-5H2,1H3

InChI Key

JYILGTSFTGGBDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1CCCC1=N

Origin of Product

United States

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